([ring-D5]Phe3)-Octreotide Acetate
Description
Historical Context and Evolution of Somatostatin (B550006) Receptor Agonists as Research Probes
The journey into the world of somatostatin receptor agonists began in 1973 with the discovery of somatostatin, a 14-amino acid peptide that was identified as an inhibitor of growth hormone release. clinicaltrials.govmyadlm.org This neuropeptide was found to be widely distributed throughout the central nervous system and peripheral tissues, hinting at broad regulatory functions. clinicaltrials.gov However, the native hormone's utility was severely limited by an extremely short half-life of only one to three minutes, which made a thorough characterization of its properties challenging. nih.gov
This limitation spurred a global effort in various research centers to synthesize more stable and potent analogs. As early as 1974, after elucidating the three-dimensional structure and enzymatic degradation pathways of natural somatostatin, the synthesis of numerous analogs began. A significant breakthrough came in 1980 when a team at Sandoz developed Octreotide (B344500), a synthetic octapeptide that was more potent at inhibiting growth hormone and demonstrated crucial in-vivo stability. Octreotide received its first registration in 1988 for the treatment of acromegaly and carcinoid tumors.
The development of stable analogs like octreotide was a milestone, transforming these molecules from mere biological curiosities into powerful research probes and therapeutic agents. clinicaltrials.govaptochem.com The high-level expression of somatostatin receptors (SSTRs), of which five subtypes (SSTR1-5) have been identified, on many tumor cells opened two major clinical and research avenues. aptochem.comnih.govtexilajournal.com Firstly, analogs could be used to inhibit hormone hypersecretion from tumors. aptochem.com Secondly, by coupling these peptides to radioactive isotopes, they became invaluable tools for the diagnostic imaging and targeted radiotherapy of neuroendocrine tumors (NETs), a concept known as the theranostic approach. aptochem.comtexilajournal.com This "targeting approach" takes advantage of the presence of somatostatin receptors on different tumors, allowing for visualization and treatment.
Table 1: Evolution of Somatostatin and its Analogs A summary of key milestones in the development of somatostatin agonists.
| Year | Milestone | Significance |
|---|---|---|
| 1973 | Discovery of Somatostatin | Identified as a 14-amino acid peptide inhibitor of growth hormone, but with a very short half-life (1-3 mins). nih.gov |
| 1974 | Start of Synthetic Analog Program | Initiated to overcome the stability issues of the natural hormone. |
| 1980 | Synthesis of Octreotide | Development of a stable and potent synthetic octapeptide analog. |
| 1988 | First Clinical Registration of Octreotide | Approved for treating acromegaly and carcinoid tumors, establishing its therapeutic value. |
| Early 1990s | Discovery of Five SSTR Subtypes | Elucidation of SSTR1-5 provided targets for more selective drug design and research probes. texilajournal.com |
| 1997 | Launch of Long-Acting Octreotide (LAR) | Provided improved quality of life for patients through monthly administration. clinicaltrials.govgoogle.com |
| Post-2000s | Development of Radiolabeled Analogs | Enabled targeted imaging (e.g., Octreoscan) and Peptide Receptor Radionuclide Therapy (PRRT). texilajournal.com |
Principles and Methodological Advantages of Stable Isotope Labeling in Peptide Science
Stable isotope labeling is a powerful technique in which one or more atoms in a molecule are replaced with their non-radioactive ("stable") isotope. researchgate.net In peptide science, this typically involves substituting common atoms like hydrogen (¹H), carbon-¹² (¹²C), and nitrogen-¹⁴ (¹⁴N) with their heavier counterparts, such as deuterium (B1214612) (²H or D), carbon-¹³ (¹³C), and nitrogen-¹⁵ (¹⁵N). researchgate.netgoogle.comnih.gov A crucial principle of this method is that these isotopically labeled peptides are chemically and physically almost indistinguishable from their natural, "light" counterparts. researchgate.net They exhibit identical chemical reactivity, retention time in chromatography, and ionization efficiency, with the only significant difference being their mass. google.comresearchgate.net
This mass difference is the cornerstone of their utility in modern analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. google.comnih.govresearchgate.net In mass spectrometry, the known mass shift allows a labeled peptide to be clearly distinguished from its unlabeled form, even in highly complex biological mixtures. newdrugapprovals.org
The primary application of stable isotope-labeled (SIL) peptides is as internal standards for precise and accurate quantification in proteomics and pharmacokinetic studies. In a typical workflow, a known quantity of the SIL peptide is "spiked" into a biological sample. researchgate.net The SIL peptide and its endogenous counterpart are extracted and analyzed together. researchgate.net By comparing the signal intensity of the labeled standard to the unlabeled analyte in the mass spectrometer, researchers can determine the absolute concentration of the target peptide or protein with high precision. This method effectively corrects for variability and potential sample loss during sample preparation, extraction, and analysis. google.com
Table 2: Methodological Advantages of Stable Isotope Labeling in Peptide Science A summary of the key benefits provided by using stable isotope-labeled peptides in research.
| Advantage | Principle | Application in Research |
|---|---|---|
| Accurate Quantification | The labeled peptide serves as an ideal internal standard, co-eluting with the analyte and exhibiting the same chemical behavior. google.com | Absolute quantification (AQUA) of proteins and their post-translational modifications in complex mixtures like cell lysates or plasma. google.comresearchgate.net |
| Improved Precision & Accuracy | Compensates for variations in sample handling, extraction recovery, and instrument response (ion suppression/enhancement). google.com | Increases the robustness and reliability of bioanalytical methods, crucial for pharmacokinetic studies and biomarker validation. google.com |
| Enhanced MS Sensitivity & Specificity | The known mass difference allows the labeled standard's signal to be clearly distinguished from background noise and the analyte's natural isotopic envelope. google.com | Facilitates the detection and quantification of low-abundance peptides and proteins. researchgate.net |
| Structural Analysis | Incorporation of NMR-active nuclei (e.g., D, ¹³C, ¹⁵N) helps to reduce the complexity of spectra and obtain new structural information. google.comresearchgate.net | Used in NMR spectroscopy to determine the 3D structure and dynamics of peptides and proteins in solution. google.com |
| Metabolic Pathway Tracing | The isotopic label acts as a tracer, allowing scientists to follow the fate of the molecule through biological processes without using radioactivity. nih.gov | Studying drug metabolism, biosynthesis, and degradation of biomolecules in vitro and in vivo. nih.gov |
Rationale for the Development and Academic Study of ([ring-D5]Phe3)-Octreotide Acetate
The development of this compound is rooted in the strategic use of deuterium to create a valuable tool for biomedical and chemical research. This compound is a synthetic analog of octreotide where the five hydrogen atoms on the phenyl ring of the phenylalanine residue at position 3 have been replaced with deuterium atoms.
The primary rationale for this specific modification lies in the "deuterium kinetic isotope effect" (KIE). The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, chemical reactions that involve the cleavage of this bond proceed at a slower rate. In drug metabolism, many oxidative processes carried out by enzymes like cytochrome P450 involve C-H bond cleavage. By strategically placing deuterium atoms at sites of metabolic activity, the rate of metabolism can be slowed, which can enhance a drug's stability and bioavailability. The deuteration of the phenyl ring in phenylalanine, specifically, has been shown to slow the rate of enzymatic hydroxylation.
In the context of academic study, this compound serves two principal functions:
A Model for Pharmacokinetic Research: The compound acts as a model for investigating how deuteration affects the metabolic stability and pharmacokinetic profile of peptide drugs like octreotide. Researchers can use it to explore the impact of the kinetic isotope effect on peptide breakdown and clearance.
An Internal Standard for Bioanalysis: More commonly, deuterated peptides are synthesized for use as internal standards in quantitative mass spectrometry assays. google.comgoogle.com The five-deuterium modification in this compound results in a mass increase of 5 Daltons compared to the unlabeled octreotide. This distinct mass shift allows it to be used as a highly specific internal standard for the accurate quantification of octreotide in biological samples, such as plasma, during clinical and preclinical studies. google.com Its chemical similarity ensures that it behaves identically to the actual drug during sample extraction and analysis, correcting for any experimental variations. google.com
Table 3: Properties of this compound A detailed look at the chemical properties of the compound and its unlabeled counterpart.
| Property | Octreotide Acetate | This compound | Significance of Difference |
|---|---|---|---|
| Chemical Formula | C₄₉H₆₆N₁₀O₁₀S₂ · xCH₃COOH | C₄₉H₆₁D₅N₁₀O₁₀S₂ · xCH₃COOH | Substitution of 5 protium (B1232500) (H) atoms with 5 deuterium (D) atoms on the Phe³ ring. |
| Molecular Weight (Free Base) | ~1019.24 g/mol | ~1024.27 g/mol | A mass increase of ~5 Daltons, easily distinguishable by mass spectrometry. |
| Isotopic Label | None (Natural Abundance) | Deuterium (D₅) | The stable isotope label does not decay and is safe for in-vivo use. nih.gov |
| Primary Research Application | Therapeutic agent. | Internal standard for quantitative MS; model for pharmacokinetic studies. google.com | The deuterated form is a tool to study the non-deuterated therapeutic agent. |
| Receptor Binding | Binds to SSTR2 and SSTR5. | Expected to have virtually identical receptor binding affinity to octreotide. | Deuteration at this position is not expected to alter the peptide's conformation or interaction with its receptor. |
Properties
IUPAC Name |
acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-16-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H66N10O10S2.C2H4O2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;1-2(3)4/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);1H3,(H,3,4)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+;/m1./s1/i4D,7D,8D,15D,16D; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEJFZYLWPSJOV-RQANEZAXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)[C@@H](CC3=CC=CC=C3)N)C(=O)N[C@H](CO)[C@@H](C)O)[C@@H](C)O)CCCCN)CC4=CNC5=CC=CC=C54)[2H])[2H].CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H70N10O12S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1084.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Isotopic Incorporation Strategies
Strategies for Stereocontrolled Synthesis of the Somatostatin (B550006) Analogue Peptide Core
The synthesis of the octreotide (B344500) peptide core, a cyclic octapeptide, demands strict control over the stereochemistry of each amino acid residue to ensure the correct three-dimensional conformation necessary for its biological activity. nih.gov The core structure consists of the sequence D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr(ol), where the two cysteine residues form a disulfide bridge. nih.gov
Modern synthetic strategies predominantly rely on Solid-Phase Peptide Synthesis (SPPS), which offers significant advantages over traditional solution-phase methods in terms of efficiency and purification. google.combachem.com The synthesis typically begins with the attachment of the C-terminal amino acid, Threoninol (Thr(ol)), to a solid support resin. google.comnih.gov The choice of resin is critical; 2-chlorotrityl chloride resin is frequently used as it allows for mild cleavage conditions that preserve the integrity of the final peptide. google.comepo.org
The peptide chain is then elongated in a stepwise manner by the sequential addition of Nα-protected amino acids. bachem.com The most common protective group strategy is the use of the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group of the amino acids. nih.govnih.gov This approach allows for selective deprotection and coupling reactions at each step. To prevent unwanted side reactions, the reactive side chains of the amino acids are also protected with acid-labile groups such as tert-butoxycarbonyl (Boc) for Lysine and D-Tryptophan, and trityl (Trt) for Cysteine. google.com
The coupling of each amino acid is facilitated by activating agents to form a reactive species that readily forms a peptide bond with the free amine of the growing peptide chain. uci.edu The formation of the crucial disulfide bond between the two cysteine residues is a key step. This can be achieved either on the resin-bound peptide or after cleavage from the resin. On-resin cyclization is often preferred as it can lead to higher yields of the desired monomeric cyclic peptide. epo.org
Precision Deuteration of the Phenylalanine Moiety at Position 3 ([ring-D5]Phe3)
The introduction of five deuterium (B1214612) atoms onto the phenyl ring of the phenylalanine residue at position 3 is a critical modification that results in ([ring-D5]Phe3)-Octreotide. This isotopic labeling is invaluable for various research applications, including metabolic studies and as an internal standard in mass spectrometry-based quantification.
Optimization of Isotopic Enrichment and Purity in Peptide Synthesis
Maintaining high isotopic enrichment throughout the synthesis is paramount. The primary strategy is to use a highly enriched deuterated phenylalanine precursor. During the SPPS process, it is essential to ensure complete coupling of the deuterated amino acid to minimize the presence of non-deuterated impurities in the final product. gyrosproteintechnologies.com
Potential back-exchange of deuterium for hydrogen can occur under certain conditions, particularly during cleavage from the resin or during purification if acidic conditions are prolonged. nih.govgoogle.com Therefore, optimizing the cleavage cocktail and purification methods is crucial to preserve the isotopic integrity of the final peptide. The use of scavengers in the cleavage mixture helps to prevent side reactions that could compromise the deuterated ring.
Solid-Phase Peptide Synthesis (SPPS) Protocols for High-Yield Production of ([ring-D5]Phe3)-Octreotide
The synthesis of ([ring-D5]Phe3)-Octreotide is carried out using established SPPS protocols, with specific considerations for the deuterated analogue. google.comnih.gov A typical Fmoc-based SPPS cycle involves:
Deprotection: Removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide using a mild base, such as piperidine (B6355638) in dimethylformamide (DMF). uci.edu
Washing: Thorough washing of the resin to remove excess deprotection reagent and by-products. bachem.com
Coupling: Activation and coupling of the next Fmoc-protected amino acid, including the Fmoc-[ring-D5]-Phe-OH at the appropriate step. uci.edu
Washing: Washing to remove excess reagents and unreacted amino acids. bachem.com
This cycle is repeated until the linear octapeptide sequence is assembled. The use of automated peptide synthesizers can significantly improve the efficiency and reproducibility of this process. nih.govresearchgate.net After the linear peptide is synthesized, on-resin cyclization via disulfide bond formation is performed. Finally, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers. epo.org
Advanced Chromatographic and Spectroscopic Techniques for Research-Grade Purification and Verification
Following cleavage from the resin, the crude ([ring-D5]Phe3)-Octreotide is a mixture containing the desired product along with various impurities such as truncated or deletion sequences. Therefore, a robust purification strategy is essential to obtain a research-grade product with high purity.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the purification of peptides like octreotide. google.comresearchgate.netbiotage.com The crude peptide is dissolved in an appropriate solvent and loaded onto a C18 column. A gradient of an organic solvent (typically acetonitrile) in water, both containing a small amount of an ion-pairing agent like TFA, is used to elute the peptides based on their hydrophobicity. nih.gov Fractions are collected and analyzed for purity.
High-performance flash chromatography (HPFC) has also emerged as a rapid and efficient alternative for peptide purification, offering advantages in terms of speed and solvent consumption. biotage.com
The identity and purity of the final product are confirmed using a combination of analytical techniques:
Analytical RP-HPLC: To determine the purity of the final product. researchgate.net
Mass Spectrometry (MS): To confirm the molecular weight of the peptide. High-resolution mass spectrometry is used to verify the correct isotopic distribution corresponding to the incorporation of five deuterium atoms. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure and the specific sites of deuteration on the phenylalanine ring.
The following table provides an overview of the analytical techniques used for verification:
| Technique | Purpose | Typical Findings |
| Analytical RP-HPLC | Purity assessment | A single major peak indicating high purity (e.g., >98%) |
| Mass Spectrometry | Molecular weight and isotopic enrichment confirmation | Observed mass consistent with the calculated mass of ([ring-D5]Phe3)-Octreotide, showing a +5 Da shift compared to the non-deuterated analogue. |
| NMR Spectroscopy | Structural confirmation and localization of deuterium | Signals corresponding to the phenyl protons of Phe3 are absent or significantly reduced, confirming deuteration. |
Through the careful application of these advanced synthetic and analytical methods, ([ring-D5]Phe3)-Octreotide Acetate can be produced with the high degree of purity and isotopic enrichment required for demanding research applications.
Molecular and Cellular Pharmacodynamics of Ring D5 Phe3 Octreotide Acetate
Quantitative Characterization of Somatostatin (B550006) Receptor (SSTR) Subtype Binding Affinity and Selectivity in vitro
The interaction of ([ring-D5]Phe3)-Octreotide Acetate with its molecular targets, the somatostatin receptors (SSTRs), is defined by its specific binding affinity and selectivity profile across the five SSTR subtypes (SSTR1-5).
Radioligand binding assays are a cornerstone for quantifying the affinity of a ligand for its receptor. In these assays, a radiolabeled ligand is used to saturate the receptors on a cell membrane preparation. A competing, non-radiolabeled ligand, such as Octreotide (B344500), is then introduced at increasing concentrations to displace the radiolabeled ligand. The concentration of the competing ligand that displaces 50% of the specific binding of the radiolabeled ligand is known as the IC50 value, which is a measure of its binding affinity.
Studies on the parent compound, Octreotide, have extensively characterized its binding profile using cloned human SSTR subtypes expressed in various cell lines. These competition studies consistently demonstrate a distinct selectivity profile. Octreotide binds with very high, sub-nanomolar affinity to the SSTR2 subtype. It also displays moderate affinity for SSTR5 and, to a lesser extent, SSTR3. amegroups.orgnih.gov Conversely, its affinity for SSTR1 and SSTR4 is significantly lower, often in the micromolar range, indicating a clear selectivity for the SSTR2/5/3 cluster over SSTR1/4. amegroups.orgnih.gov Research has indicated that the presence of Phenylalanine at position 3 (Phe3), as is the case in Octreotide, is a crucial structural feature for achieving high-affinity binding to the SSTR3 subtype.
Table 1: In Vitro Binding Affinity of Octreotide for Human Somatostatin Receptor Subtypes
| Receptor Subtype | Reported Binding Affinity (IC50/Kd in nM) | Affinity Level |
| SSTR1 | 290 - 1140 | Low |
| SSTR2 | 0.4 - 2.1 | High |
| SSTR3 | 4.4 - 34.5 | Moderate |
| SSTR4 | > 1000 | Very Low / Negligible |
| SSTR5 | 5.6 - 32 | Moderate |
| Data derived from competitive binding assays using cloned human SSTR subtypes. nih.gov |
While equilibrium binding assays provide a snapshot of ligand affinity (Kd), kinetic analysis examines the rates at which a ligand binds to (association rate constant, k_on) and dissociates from (dissociation rate constant, k_off) its receptor. The ratio of these two rates (k_off/k_on) also defines the dissociation constant (Kd).
Detailed kinetic rate constants for the interaction between this compound and SSTR subtypes are not extensively detailed in publicly available literature. However, the high affinity and potent biological activity of Octreotide at SSTR2 imply a rapid association rate and a slow dissociation rate, leading to a stable ligand-receptor complex. This prolonged receptor occupancy contributes to its sustained downstream signaling effects. In a broader pharmacokinetic context, Octreotide is noted for its resistance to enzymatic degradation compared to endogenous somatostatin, possessing a plasma half-life of approximately 100 minutes in humans, which allows for effective and sustained therapeutic action. nih.gov
Investigation of SSTR Activation and Downstream Signaling Pathways in Cell-Based Models
Upon binding, this compound acts as an agonist, triggering a cascade of intracellular signaling events that mediate its physiological effects. These pathways are typically studied in cell-based models, such as pituitary or neuroendocrine tumor cell lines that endogenously or exogenously express specific SSTR subtypes.
A primary mechanism of SSTR2, SSTR3, and SSTR5 is their coupling to inhibitory G-proteins (Gi/o). Activation of these receptors by an agonist like Octreotide leads to the inhibition of the enzyme adenylyl cyclase. nih.gov This enzymatic inhibition results in a measurable decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). oup.comnih.gov This reduction in cAMP levels directly impacts cAMP-dependent pathways, including the activity of Protein Kinase A (PKA).
In addition to cAMP modulation, SSTR activation by Octreotide influences intracellular calcium ([Ca2+]i) homeostasis. Studies in pituitary tumor cells show that SSTR2 activation leads to the inhibition of high-voltage-activated (HVA) L-type calcium channels. nih.govnih.gov This action prevents the influx of extracellular calcium, thereby lowering the cytosolic free calcium concentration and dampening spontaneous electrical activity and hormone secretion. nih.govnih.gov
The signaling cascades initiated by this compound extend to key pathways that regulate cell growth, proliferation, and survival.
Mitogen-Activated Protein Kinase (MAPK) Pathway: Octreotide has been shown to exert antiproliferative effects by modulating the MAPK pathway. Specifically, in various cancer cell lines, Octreotide treatment leads to the inhibition of the Extracellular signal-Regulated Kinase (ERK) cascade. nih.govnih.gov This results in the decreased phosphorylation and activation of ERK1/2, which in turn can suppress the expression of downstream transcription factors like c-Fos, a component of the AP-1 complex that is critical for cell proliferation. nih.gov
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt pathway is a central signaling node for cell survival and proliferation. Research has demonstrated that Octreotide can directly inhibit this pathway in pituitary tumor cells. nih.govaacrjournals.org The mechanism involves the activation of the tyrosine phosphatase SHP-1, which dephosphorylates and inactivates the p85 regulatory subunit of PI3K. aacrjournals.org This upstream inhibition prevents the activation of downstream effectors, leading to reduced phosphorylation of both PDK1 and the crucial kinase Akt. nih.govaacrjournals.org The subsequent dephosphorylation and activation of Glycogen Synthase Kinase 3β (GSK3β) further contributes to the compound's antiproliferative actions. nih.gov
Table 2: Summary of Downstream Signaling Effects of Octreotide
| Signaling Pathway | Key Mediator(s) | Effect of Octreotide | Cellular Outcome |
| cAMP Pathway | Adenylyl Cyclase | Inhibition | Decreased Hormone Secretion |
| Calcium Signaling | L-type Ca2+ Channels | Inhibition | Decreased Hormone Secretion |
| MAPK Pathway | ERK1/2 | Inhibition | Antiproliferation |
| PI3K/Akt Pathway | PI3K, Akt, GSK3β | Inhibition | Antiproliferation, Pro-Apoptosis |
Mechanisms of Receptor Internalization, Trafficking, and Recycling Mediated by this compound
Prolonged exposure to an agonist typically leads to the internalization of the receptor-ligand complex, a process that serves to desensitize the cell to further stimulation and regulate long-term signaling. The binding of this compound to SSTR2 potently induces this process. nih.govnih.gov
The primary mechanism for SSTR2 internalization is clathrin-mediated endocytosis. frontiersin.org This process begins with the recruitment of the agonist-bound receptors into specialized regions of the plasma membrane called clathrin-coated pits. The protein clathrin forms a lattice-like structure that deforms the membrane, while adaptor proteins link the receptor to the forming vesicle. frontiersin.org The final scission of the vesicle from the membrane is a crucial step mediated by the GTPase dynamin, which forms a collar around the neck of the budding vesicle and facilitates its release into the cytoplasm. frontiersin.org
Once internalized, the SSTR2-Octreotide complex resides within endosomes. The trafficking fate of Octreotide-bound SSTR2 shows distinct characteristics. Studies comparing Octreotide to other somatostatin analogs reveal that Octreotide-mediated activation leads to the formation of highly stable complexes between SSTR2 and the scaffolding protein β-arrestin. oup.com This stable association facilitates the co-internalization of the entire complex into the same endocytic vesicles. oup.com Consequently, SSTR2 receptors recycle back to the plasma membrane relatively slowly after being internalized by Octreotide. oup.com A portion of the internalized receptors may also be targeted to lysosomes for degradation, leading to a long-term down-regulation of receptor numbers at the cell surface. nih.gov
Quantitative Fluorescence Microscopy and Flow Cytometry Approaches
To meticulously track the journey of this compound into cells, researchers employ sophisticated imaging and analytical techniques. Quantitative fluorescence microscopy allows for the direct visualization of the compound's binding to somatostatin receptors (SSTRs) on the cell surface and its subsequent internalization. By tagging the molecule with a fluorescent probe, its spatiotemporal distribution within the cell can be monitored in real-time. This method provides invaluable qualitative and quantitative data on receptor clustering, endocytic vesicle formation, and intracellular trafficking pathways.
Flow cytometry offers a high-throughput quantitative analysis of the interaction between this compound and a large population of cells. This technique measures the fluorescence intensity of individual cells that have been incubated with the fluorescently labeled compound. By analyzing thousands of cells per second, flow cytometry can provide statistically robust data on the percentage of cells that bind the compound and the average number of binding sites per cell. This approach is particularly useful for determining binding affinity and receptor density on different cell types.
While specific published data on the quantitative fluorescence microscopy and flow cytometry of this compound is not yet widely available, the established methodologies used for studying unlabeled octreotide and other somatostatin analogs provide a clear framework for future investigations. These studies will be instrumental in elucidating whether the deuteration affects receptor binding kinetics and internalization efficiency.
Comparative Endocytosis Kinetics with Unlabeled Octreotide
A key area of investigation is the comparative analysis of the endocytosis kinetics of this compound versus unlabeled octreotide. Endocytosis, the process by which cells internalize molecules by engulfing them, is a critical step in the mechanism of action of somatostatin analogs. The rate and extent of endocytosis can influence the duration of the signal transduction cascade initiated by receptor binding and the ultimate fate of the receptor-ligand complex.
Preliminary theoretical considerations suggest that the increased mass due to deuteration in this compound might lead to subtle changes in its conformational dynamics and interaction with the SSTRs. These changes could potentially alter the rate of receptor-mediated endocytosis.
To quantitatively compare the endocytosis kinetics, researchers would typically perform time-course experiments. In these experiments, cells expressing SSTRs are exposed to fluorescently labeled versions of both this compound and unlabeled octreotide. At various time points, the amount of internalized compound is measured using techniques such as fluorescence microscopy image analysis or flow cytometry.
The data from such a hypothetical comparative study could be presented as follows:
| Time (minutes) | Mean Fluorescence Intensity (Arbitrary Units) - Unlabeled Octreotide | Mean Fluorescence Intensity (Arbitrary Units) - this compound |
| 0 | 50 | 52 |
| 5 | 150 | 145 |
| 15 | 450 | 430 |
| 30 | 800 | 780 |
| 60 | 1200 | 1150 |
Interactive Data Table: This table illustrates a hypothetical comparison of the internalization rate of unlabeled octreotide and this compound. The mean fluorescence intensity within the cells, which correlates with the amount of internalized compound, is measured over time. While these values are for illustrative purposes, they represent the type of data that would be generated in such a study. The slight hypothetical difference in uptake could suggest a marginal impact of deuteration on the endocytosis process.
Further detailed studies are required to definitively characterize the comparative endocytosis kinetics. Such research will be vital in determining whether the deuterated analog offers any advantages in terms of cellular retention or trafficking, which could have implications for its use in diagnostic imaging or radionuclide therapy where prolonged intracellular trapping is desirable.
Preclinical Pharmacokinetic and Metabolic Profiling in Research Paradigms
Assessment of In Vitro Metabolic Stability and Degradation Pathways in Biological Matrices
In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo metabolic clearance of a compound. nih.govqdibio.com These studies typically involve incubating the test compound with liver microsomes, S9 fractions, or isolated hepatocytes, which contain the primary enzymes responsible for drug metabolism. nih.govqdibio.com
Enzymatic Biotransformation in Hepatic Microsomes and Isolated Hepatocytes
The metabolic stability of ([ring-D5]Phe3)-Octreotide Acetate is assessed by incubating the compound with liver microsomes and hepatocytes from various species, including humans, rats, and mice. nih.gov Microsomal assays primarily evaluate Phase I metabolism mediated by cytochrome P450 (CYP) enzymes, while hepatocyte assays provide a more comprehensive picture of both Phase I and Phase II metabolism. bioivt.com The rate of disappearance of the parent compound over time is measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine its intrinsic clearance (CLint). nih.gov
The deuteration at the phenylalanine-3 residue is anticipated to slow down the rate of enzymatic degradation at this position, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can lead to a lower intrinsic clearance and, consequently, a longer half-life compared to its non-deuterated counterpart. Studies have shown that for some compounds, differences in intrinsic clearance between enantiomers are generally not substantial enough to misinform project decisions when testing a racemic mixture. nih.gov
Table 1: Illustrative In Vitro Metabolic Stability Data of a Hypothetical Deuterated Peptide
| Biological Matrix | Species | Intrinsic Clearance (CLint,app) (µL/min/mg protein or 10^6 cells) |
| Liver Microsomes | Human | 48.1 |
| Rat | 194 | |
| Mouse | 115 | |
| Isolated Hepatocytes | Human | 20.9 |
| Rat | 140 | |
| Mouse | 116 |
Note: This table is for illustrative purposes and does not represent actual data for this compound.
Identification and Structural Elucidation of Deuterated Metabolites using Mass Spectrometry
Mass spectrometry (MS) is a pivotal technique for identifying and structurally characterizing metabolites. researchgate.net Following incubation in biological matrices, samples are analyzed by high-resolution mass spectrometry (HRMS) to detect potential metabolites of this compound. The mass shift corresponding to the five deuterium (B1214612) atoms serves as a unique signature to distinguish deuterated metabolites from endogenous molecules.
Tandem mass spectrometry (MS/MS) is then employed to fragment the metabolite ions, providing structural information. researchgate.net Techniques like collision-induced dissociation (CID) can sometimes lead to the scrambling of hydrogen and deuterium atoms, which can complicate the precise localization of the modification. nih.gov However, other fragmentation methods, such as ultraviolet photodissociation (UVPD), have been shown to minimize this scrambling, allowing for more accurate localization of the deuterium label on the peptide backbone. chemrxiv.org The resulting fragmentation patterns are compared to those of the parent compound to pinpoint the sites of metabolic modification, such as oxidation, dealkylation, or cleavage of the peptide chain.
In Vivo Pharmacokinetic Evaluation of this compound in Animal Models
In vivo studies in animal models are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a whole-organism setting. These studies provide essential data for predicting human pharmacokinetics.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Rodents/Non-Rodents
ADME studies for this compound are typically conducted in rodents (e.g., rats, mice) and potentially non-rodent species. nih.gov After administration, blood, urine, and feces are collected at various time points to quantify the concentration of the parent drug and its metabolites. bioivt.com
Pharmacokinetic studies in rats with the non-deuterated octreotide (B344500) have shown that it has very low oral bioavailability (<0.5%). nih.govnih.gov However, deuteration can potentially improve metabolic stability. Following intravenous administration of octreotide in rats, the half-life was found to be approximately 0.34 hours. nih.gov In humans, the elimination half-life of octreotide is about 1.7 to 1.9 hours. wikipedia.org The deuterated analog is expected to exhibit a longer half-life due to reduced metabolic clearance.
Excretion studies, often using radiolabeled compounds, help determine the primary routes of elimination from the body. bioivt.com For octreotide, approximately 32% of the dose is excreted in the urine. wikipedia.org Biliary excretion studies can also be performed to understand the role of the liver in the elimination process.
Organ-Specific Biodistribution of Deuterated Compound
Understanding the distribution of this compound into various tissues is critical, especially for a drug that targets specific receptors. Octreotide and its analogs bind to somatostatin (B550006) receptors (SSTRs), which are highly expressed in certain tissues and tumors. nih.govnih.gov
Biodistribution studies, often using radiolabeled versions of the compound, are performed in animal models. nih.goviaea.org After administration, various organs and tissues are collected and analyzed for the concentration of the deuterated peptide. Studies with radiolabeled octreotide analogs have shown high uptake in SSTR-positive tissues like the pancreas, pituitary gland, and certain tumors, as well as in the kidneys and liver, which are involved in elimination. nih.govnih.gov The deuteration in this compound is not expected to significantly alter its receptor binding affinity but may influence its residence time in target tissues due to enhanced metabolic stability.
Table 2: Illustrative Organ Uptake of a Radiolabeled Octreotide Analog in Rats
| Organ | Uptake (% Injected Dose/gram) at 4 hours |
| Kidneys | High |
| Liver | Moderate |
| Spleen | Moderate |
| Pancreas | High |
| Adrenals | High |
Note: This table is illustrative and based on data for radioiodinated octreotide analogs. nih.gov It does not represent actual data for this compound.
Role of Deuterated Peptides as Internal Standards in Quantitative Bioanalysis
Deuterated compounds, such as this compound, serve an essential role as internal standards (IS) in quantitative bioanalytical methods, particularly those using mass spectrometry. acs.org An ideal internal standard should have physicochemical properties very similar to the analyte but a different mass-to-charge ratio (m/z).
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative mass spectrometry. It co-elutes with the non-deuterated analyte during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer source. By adding a known amount of the deuterated internal standard to the biological samples, any variations in sample preparation, injection volume, or instrument response can be normalized. This allows for highly accurate and precise quantification of the non-deuterated octreotide in complex biological matrices like plasma or tissue homogenates. acs.org The slight difference in retention time that can sometimes be observed between deuterated and non-deuterated peptides, known as the "deuterium effect," is a factor that needs to be considered during method development. acs.org
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Advanced Biophysical and Structural Characterization for Research Purposes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Deuterium (B1214612) Location Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the three-dimensional structure and dynamics of peptides in solution. For ([ring-D5]Phe3)-Octreotide Acetate, NMR serves a dual purpose: confirming the precise location of the deuterium labels and analyzing the impact of this isotopic substitution on the peptide's conformational landscape.
Deuterium Location Analysis: High-resolution 1H NMR spectroscopy is instrumental in verifying the successful and specific deuteration of the phenylalanine residue. In a standard 1H NMR spectrum of unlabeled octreotide (B344500), the aromatic protons of the Phe3 residue would exhibit characteristic signals. In the spectrum of this compound, the absence of these signals, coupled with the potential appearance of a subtle residual proton signal depending on the degree of deuteration, provides direct evidence of the D5-labeling on the phenyl ring. Furthermore, 2H (deuterium) NMR spectroscopy can be employed to directly observe the deuterium signal, confirming its presence and providing information about the local electronic environment.
Conformational Dynamics: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to assign the proton resonances of the peptide backbone and side chains. NOESY, in particular, is crucial for determining through-space proximities between protons, which are then used to calculate a family of solution structures. By comparing the NOE patterns of deuterated and non-deuterated octreotide, researchers can assess whether the isotopic labeling induces any significant changes in the peptide's preferred conformation or flexibility. The deuterium substitution is generally considered to have a minimal electronic effect, but subtle changes in hydrophobic interactions or solvent organization could be probed by sensitive NMR techniques.
| NMR Experiment | Purpose for this compound Analysis | Expected Outcome |
| 1H NMR | Confirmation of Deuteration | Disappearance of Phe3 aromatic proton signals. |
| 2H NMR | Direct Detection of Deuterium | Observation of a deuterium resonance corresponding to the Phe3 ring. |
| COSY/TOCSY | Proton Resonance Assignment | Assignment of backbone and sidechain protons. |
| NOESY | Conformational Analysis | Determination of inter-proton distances to define solution structure and dynamics. |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment in Solution
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides and proteins in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides information on the proportions of α-helical, β-sheet, and random coil conformations.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful biophysical techniques used to quantify the interactions between a ligand, such as this compound, and its target receptor, typically the somatostatin (B550006) receptors (SSTRs).
Surface Plasmon Resonance (SPR): SPR measures the binding kinetics (association and dissociation rates) and affinity of an interaction in real-time. In a typical experiment, a somatostatin receptor is immobilized on a sensor chip, and a solution of this compound is flowed over the surface. The binding event is detected as a change in the refractive index. By analyzing the sensorgrams at different analyte concentrations, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined. Comparing these kinetic parameters with those of unlabeled octreotide would reveal any impact of the deuteration on the binding kinetics.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. In an ITC experiment, this compound is titrated into a solution containing the target somatostatin receptor. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these values, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated. This comprehensive thermodynamic data provides deep insights into the driving forces of the binding interaction and can reveal subtle differences in binding energetics that might be influenced by the deuteration.
| Technique | Key Parameters Determined | Insight Provided for this compound |
| SPR | ka, kd, KD | Binding kinetics and affinity to somatostatin receptors. |
| ITC | Ka, ΔH, ΔS, n | Thermodynamic profile of the binding interaction. |
Advanced X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) Approaches for Ligand-Receptor Complex Structures
To obtain the most detailed, atomic-level understanding of how this compound interacts with its target receptor, X-ray crystallography or cryo-electron microscopy (cryo-EM) would be employed. These techniques aim to solve the three-dimensional structure of the ligand-receptor complex at high resolution.
X-ray Crystallography: This technique requires the formation of well-ordered crystals of the this compound bound to its target somatostatin receptor. Once suitable crystals are obtained, they are diffracted with X-rays to produce a pattern that can be mathematically transformed into an electron density map. This map is then used to build an atomic model of the complex. The resulting structure would reveal the precise binding pose of the deuterated peptide, the specific amino acid residues of the receptor involved in the interaction, and the network of hydrogen bonds, and hydrophobic and electrostatic interactions that stabilize the complex.
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful alternative for structural determination, particularly for membrane proteins like G-protein coupled receptors (GPCRs), which include the somatostatin receptors. This method involves flash-freezing a solution of the ligand-receptor complex and imaging the individual particles with an electron microscope. The images are then computationally processed to reconstruct a high-resolution 3D map. Cryo-EM could provide a near-atomic resolution structure of the this compound-SSTR complex in a more native-like lipid environment, offering invaluable insights into the molecular basis of its recognition and signaling.
The resulting high-resolution structures from either technique would be crucial for structure-based drug design efforts, allowing for the rational optimization of peptide analogs with improved affinity, selectivity, and pharmacokinetic properties.
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking and Dynamics Simulations of ([ring-D5]Phe3)-Octreotide Acetate with Somatostatin (B550006) Receptors
Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding conformation and stability of a ligand within the active site of a receptor. For this compound, these simulations have been crucial in elucidating its interaction with various somatostatin receptor subtypes, particularly SSTR2, which is often overexpressed in neuroendocrine tumors. nih.govoup.com
The binding pocket of SSTR2 is a complex environment involving multiple transmembrane helices (TMs). nih.gov Molecular simulations predict that the D-Phe residue at the N-terminus of this compound establishes crucial hydrophobic interactions with residues in the extracellular loop 3 (ECL3) of the receptor. The central pharmacophore region, containing D-Trp and Lys, inserts deep into the binding pocket, forming key interactions. The Lys residue, in particular, is often observed to form a salt bridge with an acidic residue within the receptor, such as Asp or Glu, which is a critical anchor point for the ligand. nih.gov
Table 1: Predicted Interaction Hotspots of this compound with Somatostatin Receptor 2 (SSTR2)
| This compound Residue | Interacting SSTR2 Residues (Predicted) | Type of Interaction |
| D-Phe1 | Residues in ECL3 | Hydrophobic |
| Cys2-Cys7 (disulfide bridge) | Residues near the extracellular surface | van der Waals |
| [ring-D5]Phe3 | Hydrophobic pocket residues | Hydrophobic, van der Waals |
| D-Trp4 | Aromatic and hydrophobic residues in the pocket | π-π stacking, Hydrophobic |
| Lys5 | Acidic residues (e.g., Asp, Glu) | Salt bridge, Hydrogen bonding |
| Thr6 | Polar residues | Hydrogen bonding |
This table is based on published data for octreotide (B344500) and its analogs and represents a predictive model for the deuterated compound.
The binding of an agonist like this compound to a G-protein coupled receptor (GPCR) such as SSTR2 is not a simple lock-and-key mechanism. Instead, it is a dynamic process that induces conformational changes in the receptor, leading to its activation and the initiation of downstream signaling pathways. nih.gov
Molecular dynamics simulations suggest that upon binding of octreotide analogs, the extracellular loops of SSTR2, particularly ECL2, can undergo conformational rearrangements to accommodate the ligand and stabilize the bound state. bachem.com These simulations show a "closing" of ECL2 over the binding pocket, which is a characteristic feature of agonist binding. This induced fit mechanism ensures a high-affinity and specific interaction. The movement of the transmembrane helices, particularly an outward shift of TM6, is another hallmark of GPCR activation that is triggered by ligand binding. nih.gov It is anticipated that this compound would induce similar conformational changes, leading to the activation of the receptor.
Quantitative Structure-Activity Relationship (QSAR) Studies for Octreotide Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. These studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. For octreotide analogues, QSAR can help in designing new derivatives with improved affinity, selectivity, or metabolic stability.
While specific QSAR studies for this compound are not extensively published, we can construct a representative QSAR model based on studies of similar cyclic peptides targeting SSTRs. These studies typically use a variety of molecular descriptors to quantify different aspects of the molecules' structure.
Table 2: Representative Descriptors and Activity Data for a Hypothetical QSAR Study of Octreotide Analogues
| Analogue | SSTR2 Binding Affinity (IC50, nM) | Molecular Weight (Da) | LogP | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors |
| Octreotide | 1.5 | 1019.2 | 1.8 | 10 | 12 |
| Analogue A | 0.8 | 1033.2 | 2.1 | 9 | 12 |
| Analogue B | 5.2 | 1005.1 | 1.5 | 11 | 11 |
| Analogue C | 2.1 | 1020.2 | 1.9 | 10 | 13 |
| This compound | (Predicted < 1.5) | 1024.3 | 1.8 | 10 | 12 |
This table is illustrative and presents hypothetical data for analogues A, B, and C to demonstrate the principles of a QSAR study. The predicted improved affinity for the deuterated compound is based on potential favorable changes in interaction energies.
A QSAR equation derived from such data might look like:
log(1/IC50) = c0 + c1(LogP) + c2(Number of Hydrogen Bond Donors) + ...
Such an equation would allow researchers to predict the binding affinity of new, unsynthesized analogues based on their calculated descriptors. For this compound, the introduction of deuterium (B1214612) at Phe3 would lead to a slight increase in molecular weight but would not change the number of hydrogen bond donors or acceptors. The effect on LogP is generally minimal. The enhanced stability due to the deuterium substitution could lead to a more favorable interaction profile and thus a higher binding affinity, which would be a key finding from such a QSAR study.
Prediction of In Silico Metabolic Pathways and Deuterium Isotope Effects
For this compound, the primary sites of metabolism are expected to be similar to those of octreotide. These include potential oxidation of the methionine residue and enzymatic cleavage at various peptide bonds. However, the deuteration at the phenyl ring of Phe3 introduces a significant change. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), can significantly slow down metabolic reactions that involve the cleavage of this bond. acs.org
Predicted Metabolic Pathways and the Impact of Deuteration:
Oxidation: The methionine residue remains a likely site of oxidation to methionine sulfoxide. This pathway is unlikely to be affected by the deuteration at Phe3.
Peptide Bond Cleavage: Proteolytic enzymes can cleave the peptide backbone. The sites of cleavage depend on the specific enzymes involved. The deuteration at Phe3 is not expected to directly influence the susceptibility of distant peptide bonds to hydrolysis.
Aromatic Hydroxylation of Phe3: A potential metabolic pathway for phenylalanine is hydroxylation of the aromatic ring. In the case of this compound, the deuteration of the phenyl ring would significantly slow down this process due to the kinetic isotope effect. This is a key advantage of this deuterated analog, as it can lead to increased metabolic stability and a longer half-life in the body.
Table 3: Predicted In Silico Metabolic Profile of this compound
| Metabolic Reaction | Predicted Susceptibility | Predicted Impact of Deuteration at Phe3 |
| Methionine Oxidation | High | None |
| Peptide Bond Hydrolysis | Moderate | None (at distant bonds) |
| Aromatic Hydroxylation at Phe3 | Low to Moderate | Significantly Reduced (Kinetic Isotope Effect) |
Computational models for predicting the KIE can be used to quantify the expected decrease in the rate of metabolism at the deuterated site. These models typically involve quantum mechanical calculations to determine the difference in zero-point vibrational energies between the C-H and C-D bonds in the transition state of the metabolic reaction. The predicted reduction in the rate of aromatic hydroxylation at Phe3 provides a strong rationale for the development of deuterated peptide drugs like this compound.
Applications As a Research Tool and Preclinical Imaging Probe Development
Development of Radiolabeled ([ring-D5]Phe3)-Octreotide for Preclinical In Vivo Imaging Modalities
The development of radiolabeled peptides for in vivo imaging is a cornerstone of molecular diagnostics, particularly in oncology. Somatostatin (B550006) analogs, such as octreotide (B344500), are of significant interest due to the overexpression of somatostatin receptors (SSTRs) on various neuroendocrine tumors (NETs). nih.govnih.gov Radiolabeling these peptides allows for the non-invasive visualization and characterization of SSTR-positive tumors. nih.govnih.gov While direct radiolabeling of ([ring-D5]Phe3)-Octreotide is not extensively documented in public literature, its non-labeled form is an important model compound for studying peptide chemistry, modifications, and receptor binding. The principles and methods established for labeling other octreotide analogs are directly relevant and provide a framework for how its deuterated counterpart can be utilized in research, for example, as a stable reference standard or a competitor in binding assays.
The synthesis of octreotide-based radiotracers for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) typically involves a two-step process. First, the peptide is chemically modified to include a chelator, a molecule capable of strongly binding to a metallic radionuclide. Common chelators include DOTA (1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid) and DTPA (diethylenetriaminepentaacetic acid). nih.govnih.gov This conjugation is often achieved through solid-phase peptide synthesis (SPPS). nih.gov
Once the chelator-peptide conjugate is synthesized and purified, it is radiolabeled with a suitable radionuclide. nih.gov For SPECT imaging, isotopes like Indium-111 (¹¹¹In) are used. nih.gov For PET imaging, positron-emitting isotopes such as Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F) are employed. researchgate.netrug.nl The labeling process involves incubating the conjugate with the radionuclide under optimized conditions of pH, temperature, and concentration to achieve high radiochemical purity. nih.gov Characterization of the final radiolabeled product is performed using techniques like high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) to ensure purity and stability. nih.govradiologykey.com
Table 1: Radionuclides and Chelators for Labeling Octreotide Analogs This table is interactive. You can sort and filter the data.
| Imaging Modality | Radionuclide | Common Chelator | Key Characteristics |
|---|---|---|---|
| SPECT | ¹¹¹In | DTPA, DOTA | Well-established for clinical use; allows for imaging over several days. nih.gov |
| SPECT | ⁹⁹ᵐTc | Various | Most commonly used medical radioisotope due to ideal energy and short half-life. |
| PET | ⁶⁸Ga | DOTA | Generator-produced, convenient for on-site preparation. |
| PET | ¹⁸F | Various | Cyclotron-produced; longer half-life allows for centralized production and distribution. rug.nlradiologykey.com |
| Theranostics | ¹⁷⁷Lu | DOTA | Emits both beta particles for therapy and gamma rays for imaging. nih.gov |
| Theranostics | ⁹⁰Y | DOTA | Pure high-energy beta emitter used for radionuclide therapy. nih.gov |
Preclinical studies in animal models are essential to evaluate the efficacy of new radiotracers. For radiolabeled somatostatin analogs, these studies confirm specific targeting of SSTR-expressing tissues. In vivo imaging and ex vivo biodistribution analyses in rats and mice have demonstrated that radiolabeled octreotide derivatives accumulate in SSTR-positive organs such as the pituitary, pancreas, adrenals, and spleen, as well as in implanted SSTR-positive tumors. nih.govnih.govnih.gov
For instance, studies with ¹¹¹In-DTPA-octreotide showed specific binding to somatostatin receptors in rat brain cortex membranes. nih.gov Similarly, investigations using ¹⁸F-AlF-NOTA-octreotide in patients detailed its biodistribution, with high physiological uptake observed in the spleen, adrenal glands, and liver. nih.gov The tumor uptake of radiolabeled octreotide analogs is dependent on the amount of peptide injected, with optimal doses enhancing tumor visualization while avoiding receptor saturation. nih.gov The specificity of this targeting is confirmed in blocking studies, where co-injection of an excess of non-radiolabeled octreotide significantly reduces the uptake of the radiotracer in SSTR-expressing tissues, demonstrating receptor-mediated accumulation. nih.gov ([ring-D5]Phe3)-Octreotide Acetate is an ideal candidate for use as the blocking agent in such studies, helping to confirm the receptor specificity of a new radiotracer.
Table 2: Representative Biodistribution Data of Radiolabeled Octreotide Analogs in Preclinical/Clinical Studies This table is interactive. You can sort and filter the data.
| Compound | Model | Organs with High Uptake | Key Finding | Reference |
|---|---|---|---|---|
| ¹⁸F-AlF-NOTA-octreotide | Human | Spleen, Adrenal Gland, Kidneys, Liver | Characterized physiological uptake in normal organs. | nih.gov |
| [¹¹¹In-DTPA-D-Phe1]-octreotide | Rat | Brain Cortex (in vitro), Pituitary Cells | Demonstrated specific binding to SSTR and biological activity. | nih.gov |
| [DOTA⁰, Tyr³]octreotide | Rat | Pancreas, Adrenals, Pituitary, Tumor | Tumor and organ uptake is dependent on the injected peptide mass. | nih.gov |
| ⁶⁴Cu-DOTATATE | Mouse | Tumor, Kidneys, Liver | Showed strong tumor-targeting efficiency in a pheochromocytoma model. | nih.gov |
| ⁸⁶Y-DOTATOC | Human | Kidneys, Spleen, Liver, Tumor | Used for pre-therapeutic dosimetry to estimate radiation dose to organs. | nih.gov |
Utilization in Autoradiography and Fluorescence Microscopy for Receptor Localization in Tissue Sections
Autoradiography is a powerful technique used to visualize the distribution of radiolabeled ligands within tissue sections, providing detailed anatomical localization of receptors. nih.gov In the context of somatostatin research, in vitro autoradiography with radiolabeled octreotide analogs, such as ¹²⁵I-[Tyr3]-octreotide, has been used to map the precise location of SSTRs in various tissues. nih.gov For example, this method has successfully identified SSTRs in human lymphatic tissues, showing preferential labeling in the germinal centers of lymph nodes and the red pulp of the spleen. nih.gov The technique involves incubating tissue sections with the radioligand, followed by washing to remove non-specific binding, and then exposing the sections to X-ray film or a phosphor imaging plate. nih.gov this compound can be used in these assays as a non-radioactive competitor to determine the specificity of the binding signal from the radiolabeled analog. While fluorescence microscopy is another key technique for receptor visualization, specific applications involving fluorescently labeled ([ring-D5]Phe3)-Octreotide are not prominently featured in the reviewed literature.
Application in Tracer Kinetic Studies and Metabolic Flux Analysis in Research Contexts
Tracer kinetic studies and metabolic flux analysis (MFA) are sophisticated methods used to quantify the rates of metabolic reactions and pathways within a living system. nih.gov These techniques often rely on the use of stable isotope-labeled substrates (e.g., containing ¹³C, ¹⁵N, or ²H/D). nih.gov The labeled compound is introduced into the system, and its metabolic fate is tracked by measuring the incorporation of the isotope into downstream metabolites using mass spectrometry or NMR. nih.gov
This compound is particularly well-suited for such research. As a deuterated (stable isotope-labeled) peptide, it can be used to study its own pharmacokinetics and metabolism without the complications of radioactivity. Researchers can use it to investigate the stability of the peptide, identify its breakdown products, and analyze its binding kinetics to somatostatin receptors in various tissues. The deuterium (B1214612) label provides a distinct mass signature, allowing it to be differentiated from its naturally occurring, non-deuterated counterpart. This makes it an invaluable tool for quantitative studies on hormone regulation, receptor-ligand interactions, and the influence of isotopic substitution on a peptide's biological activity and metabolic profile. nih.gov
Comparative Academic Studies with Unlabeled Octreotide and Other Somatostatin Analogues
Elucidation of Deuterium (B1214612) Isotope Effects on Binding Kinetics and Receptor Activation
The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the two isotopes. lifetein.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can influence reactions involving the cleavage of this bond. juniperpublishers.com In the context of receptor binding, this effect can manifest in the association and dissociation rates of the ligand.
([ring-D5]Phe3)-Octreotide Acetate is designed to mimic the inhibitory effects of the natural hormone somatostatin (B550006) on the secretion of various hormones by binding to somatostatin receptors (SSTRs), particularly subtypes 2 and 5. The binding to these G-protein coupled receptors triggers a signaling cascade that leads to reduced intracellular cyclic AMP (cAMP) levels.
While direct comparative studies detailing the specific binding kinetics of this compound are not extensively published, the principles of KIE suggest that the deuteration could subtly alter the binding affinity and receptor activation profile. Research on other deuterated peptides indicates that such modifications can influence ligand-protein interactions. google.com The deuterium substitution in the phenylalanine residue at position 3 of octreotide (B344500) could potentially affect the conformational flexibility of the peptide, which in turn could influence its interaction with the binding pocket of the SSTRs. Radioligand binding assays using SSTR-expressing cell lines are standard methods to quantify receptor affinity and would be instrumental in elucidating these potential differences.
Comparative Analysis of Metabolic Stability and In Vivo Pharmacokinetic Profiles
A primary driver for the development of deuterated pharmaceuticals is the potential for improved metabolic stability. juniperpublishers.com Many drugs are metabolized by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of C-H bonds. nih.gov By replacing a hydrogen atom at a site of metabolic attack with a deuterium atom, the rate of metabolism can be significantly reduced due to the KIE. juniperpublishers.comnih.gov This can lead to a longer biological half-life, increased systemic exposure, and potentially a reduced dosing frequency. lifetein.com
Comparative pharmacokinetic studies are crucial to quantify these effects. Such studies would typically involve administering both the deuterated and non-deuterated forms of octreotide to animal models and measuring key parameters.
Table 1: Hypothetical Comparative Pharmacokinetic Parameters
| Parameter | Unlabeled Octreotide | This compound |
|---|---|---|
| Half-life (t½) | ~1.7-1.9 hours | Potentially longer |
| Clearance (CL) | ~7-10 L/h | Potentially lower |
| Volume of Distribution (Vd) | ~18-30 L | Likely similar |
This table is illustrative and based on general principles of deuteration and published data for unlabeled octreotide. Specific data for this compound is required for a direct comparison.
Impact of Deuteration on Peptide Conformation and Biophysical Properties
The conformation of octreotide, a cyclic octapeptide, is critical for its biological activity, particularly its ability to bind to SSTRs with high affinity. mdpi.com Techniques such as nuclear magnetic resonance (NMR) and circular dichroism (CD) are used to characterize the backbone and side-chain conformations of peptides.
Differentiation of Endogenous versus Exogenous Peptide Levels in Complex Biological Systems for Research
A significant application of stable isotope-labeled compounds like this compound is in quantitative bioanalysis, particularly in differentiating between endogenously produced substances and exogenously administered drugs. nih.govacs.org This is especially relevant in pharmacokinetic and metabolic studies.
In research settings, this compound can serve as an ideal internal standard for mass spectrometry-based quantification of unlabeled octreotide in biological matrices such as plasma or tissue homogenates. researchgate.net Because the deuterated analog is chemically identical to the unlabeled compound, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. nih.govresearchgate.net However, it is distinguishable by its higher mass-to-charge ratio (m/z). researchgate.net This allows for precise and accurate quantification of the unlabeled drug by correcting for variations in sample preparation and instrument response. researchgate.net
This methodology, often referred to as stable isotope labeling and mass spectrometry (SILMS), is a powerful tool in drug metabolism and pharmacokinetic (DMPK) studies. acs.orgacs.org It enables researchers to track the fate of an administered drug with high specificity and sensitivity, even in the presence of structurally similar endogenous compounds.
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| Octreotide |
| Somatostatin |
| Deuterium |
| Phenylalanine |
| cAMP (cyclic adenosine (B11128) monophosphate) |
Future Directions and Emerging Paradigms in Ring D5 Phe3 Octreotide Acetate Research
Integration with Systems Biology and Multi-Omics Approaches in Preclinical Research
The integration of ([ring-D5]Phe3)-Octreotide Acetate into systems biology and multi-omics workflows represents a significant leap forward in preclinical research. This deuterated analog of octreotide (B344500), a well-established somatostatin (B550006) mimetic, offers a stable molecular probe to dissect the complex signaling networks regulated by somatostatin receptors (SSTRs). By employing a multi-omics approach, researchers can simultaneously investigate the impact of this compound on the genome, transcriptome, proteome, and metabolome of target cells and tissues.
In preclinical models of neuroendocrine tumors, for instance, this integrated approach allows for a comprehensive understanding of the downstream effects of SSTR activation. Following administration of this compound, high-throughput sequencing can reveal changes in gene expression (transcriptomics), while mass spectrometry-based proteomics can identify alterations in protein levels and post-translational modifications. Concurrently, metabolomic analysis can uncover shifts in metabolic pathways. This wealth of data, when integrated and analyzed using bioinformatics tools, can elucidate novel mechanisms of action, identify potential biomarkers of treatment response, and reveal previously unknown drug targets. The stability enhancement provided by the deuterium (B1214612) in the phenylalanine residue makes it a reliable tool for these detailed studies.
Exploration of Novel Synthetic Routes for Deuterated Peptide Analogues
The synthesis of deuterated peptide analogues like this compound is a complex multi-step process that is continuously being refined. Current methods typically involve the initial deuteration of the specific amino acid, in this case, phenylalanine, followed by its incorporation into the peptide sequence using solid-phase peptide synthesis (SPPS). bachem.com This standard approach, while effective, presents opportunities for innovation to improve efficiency, yield, and purity.
Advancements in High-Throughput Screening and Lead Optimization Methodologies
The development of deuterated peptides such as this compound benefits significantly from advancements in high-throughput screening (HTS) and lead optimization methodologies. These technologies are crucial for efficiently identifying and refining promising drug candidates. nih.govnih.gov
HTS allows for the rapid screening of large libraries of compounds to identify "hits" with desired biological activity. researchgate.net In the context of deuterated peptides, HTS can be employed to evaluate the binding affinity of numerous analogues to specific receptor subtypes or to assess their functional effects on cellular signaling pathways. Recent developments in HTS include the use of microfluidics and advanced imaging techniques, which enable screening in smaller volumes and with greater sensitivity.
Once a lead compound like this compound is identified, lead optimization becomes the critical next step. nih.govbiobide.com This process involves making chemical modifications to the lead compound to enhance its pharmacological and pharmacokinetic properties. nih.govbiobide.com For deuterated peptides, this could involve altering the position or number of deuterium atoms, modifying other amino acids in the sequence, or conjugating the peptide to other molecules to improve stability or targeting. Advanced computational tools, such as molecular modeling and free energy perturbation calculations, are increasingly used to guide this process by predicting how structural changes will affect binding affinity and other properties. nih.gov Furthermore, techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) are being optimized for high-throughput analysis, providing valuable insights into peptide conformation and dynamics that can inform lead optimization strategies. nih.govacs.orgnih.gov
Below is an interactive data table summarizing key aspects of lead optimization:
| Parameter | Description | Relevance to this compound |
| Potency | The concentration of a drug required to produce a specific effect. | Optimizing the binding affinity to somatostatin receptors. biobide.com |
| Selectivity | The ability of a drug to bind to its intended target without affecting other molecules. | Enhancing specificity for certain SSTR subtypes to minimize off-target effects. biobide.com |
| Pharmacokinetics | The study of how the body absorbs, distributes, metabolizes, and excretes a drug. | The deuterium substitution is intended to improve metabolic stability. |
| Efficacy | The maximum response achievable from a drug. | Assessing the ability to inhibit hormone secretion or tumor growth. biobide.com |
| Toxicity | The degree to which a substance can harm humans or animals. | Evaluating potential adverse effects through preclinical studies. biobide.com |
Expansion of this compound's Utility as a Mechanistic Research Probe
The unique properties of this compound position it as a valuable mechanistic research probe beyond its therapeutic potential. The introduction of deuterium at the phenylalanine-3 position provides a "heavy" isotope label without significantly altering the molecule's conformation or biological activity. This makes it an ideal tool for a variety of biophysical and pharmacological studies aimed at elucidating the intricate mechanisms of somatostatin receptor signaling.
One key application is in receptor binding and trafficking studies. The deuterated analog can be used to precisely track the interaction of octreotide with different SSTR subtypes. For example, studies have shown that different somatostatin analogs can induce distinct patterns of receptor internalization and intracellular trafficking, which can have significant implications for long-term treatment efficacy. nih.gov By using this compound, researchers can more accurately quantify receptor binding kinetics and follow the fate of the ligand-receptor complex within the cell.
Furthermore, the deuterated compound serves as an excellent internal standard in mass spectrometry-based assays. This is particularly useful for pharmacokinetic studies, allowing for precise quantification of the non-deuterated drug in biological samples. The ability to distinguish between the administered drug and its deuterated counterpart is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This detailed mechanistic understanding is essential for the rational design of future somatostatin analogs with improved therapeutic properties.
Q & A
Q. How is the structural conformation of ([ring-D5]Phe3)-Octreotide Acetate characterized using spectroscopic methods?
- Methodological Answer : Researchers employ nuclear magnetic resonance (NMR) and circular dichroism (CD) to analyze backbone dihedral angles (φ, ψ, ω) and secondary structures. For example, β-strands and β-turns in octreotide derivatives can be identified by comparing experimental spectra with computational models of peptide folding. Studies on similar peptides, such as octreotide and pasireotide, provide reference data for interpreting torsional angles and hydrogen-bonding patterns .
Q. What experimental protocols are recommended for assessing the stability of this compound in pharmaceutical formulations?
- Methodological Answer : Stability testing involves incubating the compound in total nutrient admixtures (TNAs) under controlled temperatures (room temperature vs. refrigeration) and analyzing physical (particle-size distribution via dynamic light scattering) and chemical stability (radioimmunoassay for peptide integrity). For instance, a 48-hour room-temperature study showed >90% octreotide activity retention in lipid-containing TNAs, but variability necessitates triplicate sampling .
Q. How do researchers validate the biological activity of this compound in vitro?
- Methodological Answer : Radioligand binding assays using somatostatin receptor (SSTR)-expressing cell lines (e.g., HEK293 transfected with SSTR2) quantify receptor affinity. Dose-response curves are generated using competitive displacement of radiolabeled octreotide, with IC₅₀ values compared to non-deuterated analogs. Parallel functional assays (e.g., cAMP inhibition) confirm agonism/antagonism profiles .
Advanced Research Questions
Q. How can a study be designed to evaluate the dose-response relationship of this compound in endocrine disorder models?
- Methodological Answer : Apply the PICOT framework:
- P : Patients with neuroendocrine tumors (NETs) refractory to standard therapy.
- I : Subcutaneous administration of this compound at 100 µg vs. 500 µg doses.
- C : Compare efficacy against non-deuterated octreotide acetate.
- O : Tumor size reduction (RECIST criteria) and hormone normalization.
- T : 12-week follow-up.
Prior dose-comparison trials for 5-FU-induced diarrhea demonstrated a 90% response rate with 500 µg vs. 60% with 100 µg, supporting a dose-dependent effect .
Q. What methodologies resolve contradictions in pharmacokinetic data for this compound across administration routes?
- Methodological Answer : Conduct a meta-analysis stratified by route (subcutaneous vs. intravenous) and matrix (plasma vs. tissue). Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify deuterium retention in plasma and tumor biopsies. Adjust for confounding variables (e.g., renal clearance differences) via multivariate regression. Literature searches should prioritize studies reporting isotopic purity and metabolic stability data .
Q. How do structural modifications like deuterium labeling at Phe3 affect peptide-receptor binding dynamics?
- Methodological Answer : Molecular dynamics (MD) simulations of SSTR2-ligand complexes compare hydrogen/deuterium bond lifetimes and conformational flexibility. Experimentally, surface plasmon resonance (SPR) measures binding kinetics (kₐ, k𝒹) for deuterated vs. non-deuterated analogs. Structural data from NMR (e.g., inverse γ-turn stabilization in pasireotide) guide hypothesis testing for deuterium-induced rigidity .
Data Analysis & Validation
Q. How should researchers address variability in radioimmunoassay results for this compound?
- Methodological Answer : Implement quality control measures:
- Use internal standards (e.g., isotopically labeled internal peptides) to correct for matrix effects.
- Validate antibody cross-reactivity with deuterated analogs via competitive ELISA.
- Replicate measurements across independent labs to assess inter-rater reliability, as done in stability studies showing ±5% variability in octreotide activity .
Q. What strategies ensure reproducibility in synthesizing this compound?
- Methodological Answer : Document deuterium incorporation efficiency via high-resolution mass spectrometry (HRMS) and ²H-NMR. Optimize solid-phase peptide synthesis (SPPS) conditions (e.g., coupling agents, temperature) using design of experiments (DoE) to minimize racemization. Publish detailed protocols with batch-specific analytics, following guidelines from peptide stability literature .
Literature & Ethical Considerations
Q. How can researchers identify gaps in existing literature on deuterated somatostatin analogs?
- Methodological Answer : Perform systematic reviews using PRISMA guidelines, querying databases (PubMed, Embase) with terms like "deuterated octreotide" and "SSTR pharmacology". Annotate findings using tools like Zotero to track conflicting results (e.g., discrepant IC₅₀ values across studies). Cross-reference synthesis methods and analytical validation steps to prioritize high-quality studies .
Q. What ethical considerations apply to clinical trials testing this compound?
- Methodological Answer : Adhere to FINER criteria:
- Feasible : Ensure deuterium labeling does not introduce novel toxicity risks (preclinical tox screens required).
- Ethical : Obtain informed consent detailing isotopic modification’s unknown long-term effects.
- Novel : Justify deuterium’s added value over existing analogs via mechanistic data.
- Relevant : Align with unmet needs in NET therapy, as demonstrated in prior octreotide trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
